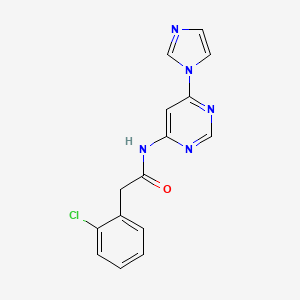
N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-2-(2-chlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-2-(2-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C15H12ClN5O and its molecular weight is 313.75. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-2-(2-chlorophenyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), synthesis, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that combines an imidazole and pyrimidine moiety, which are known for their biological relevance. The molecular formula is C_{14}H_{13ClN_4 with a molecular weight of approximately 284.73 g/mol. The presence of the chlorophenyl group enhances its lipophilicity, potentially influencing its pharmacokinetic properties.
1. Antifungal Activity
Recent studies have highlighted the antifungal potential of compounds related to imidazole and pyrimidine derivatives. For instance, derivatives similar to this compound have shown promising antifungal activity against various strains of Candida. A study indicated that certain imidazole derivatives exhibited minimum inhibitory concentration (MIC) values significantly lower than fluconazole, a standard antifungal agent, suggesting enhanced efficacy .
2. Antitumor Activity
The compound has also been investigated for its antitumor properties. Research indicates that imidazole-containing compounds can inhibit tumor growth by interfering with cellular signaling pathways. For example, studies have demonstrated that pyrimidine derivatives exhibit cytotoxic effects against different cancer cell lines, with IC50 values indicating potent activity . The SAR analysis suggests that modifications in the phenyl ring can lead to increased cytotoxicity.
3. Antimicrobial Activity
This compound has been evaluated for its antibacterial properties as well. Compounds with similar structures have shown activity against both Gram-positive and Gram-negative bacteria, with some exhibiting MIC values in the low microgram per milliliter range . This suggests potential as a lead compound in developing new antimicrobial agents.
Case Study 1: Antifungal Efficacy
A series of studies synthesized various imidazole-pyrimidine derivatives and evaluated their antifungal activity against Candida albicans. One derivative demonstrated an MIC value of 1.7 ± 1.4 μg/mL, outperforming fluconazole significantly . This highlights the potential for developing new antifungal agents based on this structural framework.
Case Study 2: Antitumor Mechanisms
In vitro studies on cancer cell lines revealed that certain derivatives inhibited cell proliferation through apoptosis induction. The mechanism was linked to the modulation of key signaling pathways such as PI3K/Akt and MAPK/ERK pathways, which are crucial for cell survival and proliferation .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that:
- Substituents on the phenyl ring : Electron-withdrawing groups such as chlorine enhance biological activity.
- Imidazole and pyrimidine moieties : Essential for maintaining activity across different biological targets.
| Compound | Structure | Biological Activity | IC50/MIC |
|---|---|---|---|
| 1 | Structure | Antifungal | 1.7 μg/mL |
| 2 | Structure | Antitumor | IC50 < 5 μM |
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-(6-imidazol-1-ylpyrimidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN5O/c16-12-4-2-1-3-11(12)7-15(22)20-13-8-14(19-9-18-13)21-6-5-17-10-21/h1-6,8-10H,7H2,(H,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVGCFPSVYTVSJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NC2=CC(=NC=N2)N3C=CN=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














